3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate
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Overview
Description
3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate is an organic compound with the molecular formula C14H18O2. It is an ester formed from the reaction between 3-methylbut-2-en-1-ol and 3-phenylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate typically involves the esterification reaction between 3-methylbut-2-en-1-ol and 3-phenylprop-2-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects through various pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-en-1-yl pivalate: Another ester with similar structural features but different functional groups.
2-Methyl-3-phenyl-2-propen-1-ol: A related compound with an alcohol group instead of an ester.
3-Methyl-2-butenoic acid, 3-methylbut-2-enyl ester: A structurally similar ester with different substituents.
Uniqueness
3-Methylbut-2-en-1-yl 3-phenylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
185144-32-5 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-methylbut-2-enyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-12(2)10-11-16-14(15)9-8-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
YEGFVCPUCLRIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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